{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
Overview
Description
{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol is a heterocyclic compound that features both morpholine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the use of 4-morpholinomethyl-1,2-oxazole as a starting material, which is then subjected to various reaction conditions to introduce the methanol group at the 3-position of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield various reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functional polymers
Mechanism of Action
The mechanism of action of {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: Similar in structure but lacks the oxazole ring.
2,5-bis[(Morpholin-4-yl)methyl]benzene-1,4-diol: Contains two morpholine groups and a benzene ring instead of an oxazole ring
Uniqueness
What sets {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol apart is the presence of both morpholine and oxazole rings, which confer unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-7-8-5-9(14-10-8)6-11-1-3-13-4-2-11/h5,12H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJJRHUTOKRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621052 | |
Record name | {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489437-67-4 | |
Record name | {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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